Guanosine 3'-(dihydrogen phosphate)
Overview
Description
Guanosine 3’-monophosphate is a ribonucleotide that consists of the phosphate group, the pentose sugar ribose, and the nucleobase guanine. It is a crucial component in various biological processes, including the synthesis of nucleic acids and the regulation of cellular activities. This compound is known for its role in the formation of cyclic guanosine monophosphate, which acts as a second messenger in various signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 3’-monophosphate can be synthesized through enzymatic reactions involving guanosine and specific kinases. The phosphorylation of guanosine at the 3’-position of the ribose moiety is a key step in its synthesis. This reaction typically requires the presence of adenosine triphosphate as a phosphate donor and is catalyzed by guanylate kinase .
Industrial Production Methods: Commercial production of guanosine 3’-monophosphate is often achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to enhance the yield and purity of guanosine 3’-monophosphate .
Chemical Reactions Analysis
Types of Reactions: Guanosine 3’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of guanosine 3’-diphosphate and other oxidized derivatives.
Reduction: Reduction reactions can convert guanosine 3’-monophosphate to its deoxy form.
Substitution: Nucleophilic substitution reactions can modify the phosphate group or the nucleobase.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various nucleophiles, such as amines and thiols, can be used under mild acidic or basic conditions.
Major Products:
Oxidation Products: Guanosine 3’-diphosphate and other oxidized nucleotides.
Reduction Products: Deoxyguanosine monophosphate.
Substitution Products: Modified guanosine derivatives with altered phosphate or nucleobase structures.
Scientific Research Applications
Guanosine 3’-monophosphate has a wide range of applications in scientific research:
Mechanism of Action
Guanosine 3’-monophosphate exerts its effects primarily through its conversion to cyclic guanosine monophosphate. This conversion is catalyzed by guanylate cyclase enzymes. Cyclic guanosine monophosphate acts as a second messenger, activating protein kinases, ion channels, and phosphodiesterases. These interactions regulate various physiological processes, including vasodilation, neurotransmission, and immune responses .
Comparison with Similar Compounds
- Adenosine 3’-monophosphate
- Cytidine 3’-monophosphate
- Uridine 3’-monophosphate
Comparison: Guanosine 3’-monophosphate is unique due to its specific role in the synthesis of cyclic guanosine monophosphate, which is a crucial second messenger in many signaling pathways. Unlike adenosine 3’-monophosphate, which primarily forms cyclic adenosine monophosphate, guanosine 3’-monophosphate is involved in pathways regulated by nitric oxide and natriuretic peptides .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPUTNZENXVHJC-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6027-83-4 (di-hydrochloride salt), 97416-83-6 (mono-hydrochloride salt) | |
Record name | 3'-Guanylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70904627 | |
Record name | 3'-Guanylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-68-0 | |
Record name | 3′-GMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Guanylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine 3'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3'-Guanylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 3'-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-GUANYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839SG0O89X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Guanosine 3'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240587 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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